Imidazo[1,2-a]pyridin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNBOUDHWWROII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316593 | |
| Record name | imidazo[1,2-a]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66358-23-4 | |
| Record name | 66358-23-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | imidazo[1,2-a]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyridin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Imidazo 1,2 a Pyridine Scaffold: a Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine (B132010) core is a fused bicyclic system composed of an imidazole (B134444) ring fused to a pyridine (B92270) ring. ontosight.ai This structural motif is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov The term "privileged scaffold" refers to a molecular framework that is able to bind to multiple, unrelated classes of biological targets, thereby exhibiting a wide range of biological activities. nih.govnih.gov This versatility has made the imidazo[1,2-a]pyridine nucleus a cornerstone in the development of numerous therapeutic agents. nih.govnih.gov
The significance of this scaffold is underscored by its presence in several commercially available drugs, including Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent). nih.govnih.govresearchgate.net The broad therapeutic spectrum of these compounds highlights the potential of the imidazo[1,2-a]pyridine framework in addressing a variety of medical conditions. nih.gov Its derivatives have been investigated for a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. ontosight.ainih.govresearchgate.net The ability of this scaffold to serve as a template for the design of new drugs makes it a focal point of intensive research in the quest for novel therapeutic agents. chemrxiv.org
A Look Back: the Evolution of Imidazo 1,2 a Pyridine Research
The exploration of imidazo[1,2-a]pyridine (B132010) derivatives is not a recent phenomenon. The foundational synthesis of this heterocyclic system has been known for a considerable time, with early methods often involving the condensation of 2-aminopyridines with α-halocarbonyl compounds. acs.orgscielo.br Over the decades, synthetic methodologies have evolved significantly, with a continuous drive towards more efficient, atom-economical, and environmentally friendly approaches. nih.govresearchgate.net
Early research was largely focused on the fundamental synthesis and characterization of these compounds. However, with the discovery of the biological activities of certain derivatives, the research trajectory shifted towards medicinal chemistry applications. bio-conferences.org The development of drugs like Zolpidem spurred a wave of investigations into the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogues, aiming to optimize their therapeutic properties. nih.gov More recent advancements in synthetic chemistry have introduced a variety of new methods for constructing and functionalizing the imidazo[1,2-a]pyridine core, including multicomponent reactions, metal-catalyzed cross-couplings, and C-H functionalization strategies. acs.orgnih.govbeilstein-journals.org This has greatly expanded the chemical space accessible to researchers, enabling the synthesis of a diverse library of derivatives for biological screening. nih.gov
Spotlight on Imidazo 1,2 a Pyridin 5 Amine Analogues: Current Research Focus
Conventional Synthetic Approaches
Traditional methods for synthesizing the imidazo[1,2-a]pyridine core have been foundational, primarily relying on condensation and cyclization reactions.
The reaction between 2-aminopyridines and various carbonyl-containing compounds is a cornerstone of imidazo[1,2-a]pyridine synthesis. acs.orgnih.govnih.gov This approach is versatile, allowing for the introduction of a wide array of substituents onto the final heterocyclic structure.
The condensation of 2-aminopyridines with α-haloketones is one of the most classic and widely employed methods for constructing the imidazo[1,2-a]pyridine ring system. nih.govbio-conferences.orgtci-thaijo.org This reaction, often referred to as the Tschitschibabin synthesis, typically proceeds via nucleophilic substitution of the halogen by the pyridine (B92270) nitrogen of 2-aminopyridine (B139424), followed by intramolecular cyclization and dehydration. bio-conferences.org
Initially, these reactions were conducted at high temperatures in sealed tubes, often resulting in modest yields. bio-conferences.org However, significant improvements have been made by incorporating a base, such as sodium hydrogen carbonate, which facilitates the reaction under milder conditions and boosts efficiency. bio-conferences.org More recent advancements have demonstrated the effectiveness of neutral alumina (B75360) as a catalyst at ambient temperature, providing a straightforward and efficient route to a variety of imidazopyridine derivatives. nih.govbio-conferences.org
A notable innovation involves carrying out the reaction between 2-aminopyridines and α-bromo/chloroketones at 60°C without the need for a catalyst or solvent, highlighting a move towards more sustainable chemical practices. bio-conferences.orgscielo.br The fundamental mechanism involves the nucleophilic attack of the pyridine nitrogen on the α-haloketone. bio-conferences.org The versatility of this method is showcased by its application in synthesizing a range of imidazo[1,2-a]pyridines with various functional groups. scielo.br
| Reactants | Catalyst/Conditions | Product | Reference |
| 2-Aminopyridine, α-Haloketone | Neutral Alumina, Room Temperature | Imidazo[1,2-a]pyridine derivative | nih.govbio-conferences.org |
| 2-Aminopyridine, α-Bromo/chloroketone | 60°C, Solvent-free | Imidazo[1,2-a]pyridine derivative | bio-conferences.orgscielo.br |
| 2-Aminopyridine, Bromoacetaldehyde | 150-200°C, Sealed tube | Imidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyridine, α-Haloketone | Sodium Hydrogen Carbonate | Imidazo[1,2-a]pyridine derivative | bio-conferences.org |
This table summarizes various conditions for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.
Beyond α-haloketones, other carbonyl compounds, including simple ketones and their derivatives, serve as valuable precursors for imidazo[1,2-a]pyridine synthesis. acs.orgnih.gov One-pot syntheses, avoiding the isolation of lachrymatory α-haloketone intermediates, have been developed. tci-thaijo.org These often involve the in situ generation of an α-haloketone, for instance, through the Ortoleva–King reaction. tci-thaijo.orgorganic-chemistry.org
For example, a one-pot reaction of 2-aminopyridine, a ketone, and an iodine source can yield the corresponding imidazo[1,2-a]pyridine. tci-thaijo.org Copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has also been reported, proceeding through a catalytic Ortoleva-King type reaction. organic-chemistry.org Furthermore, catalyst-free condensation of 2-aminopyridine with halogenoesters can be achieved under eco-friendly conditions, such as refluxing in ethanol (B145695), to produce key intermediates for various bioactive molecules. acs.orgnih.gov
| Reactants | Catalyst/Conditions | Product | Reference |
| 2-Aminopyridine, Ketone, Iodine | High Temperature | Imidazo[1,2-a]pyridine | tci-thaijo.org |
| 2-Aminopyridine, Acetophenone | CuI, Aerobic Oxidation | Imidazo[1,2-a]pyridine | organic-chemistry.org |
| 2-Aminopyridine, Ethyl Bromopyruvate | Reflux in Ethanol | 2-Ethylcarboxylate imidazo[1,2-a]pyridine | acs.orgnih.gov |
This table illustrates different approaches for synthesizing imidazo[1,2-a]pyridines using ketones and other carbonyl compounds.
The formation of the imidazo[1,2-a]pyridine core inherently involves a ring-closing or cyclization step. acs.orgnih.gov In the context of reactions between 2-aminopyridines and carbonyl compounds, this typically occurs after the initial formation of an intermediate. tci-thaijo.org For instance, in the reaction with α-haloketones, a keto-ammonium salt intermediate is formed, which then undergoes cyclization under basic or neutral conditions to yield the final product. tci-thaijo.org
The mechanism often involves an intramolecular nucleophilic attack from the exocyclic amino group onto the carbonyl carbon, followed by dehydration to form the fused imidazole (B134444) ring. sci-hub.se The regioselectivity of these cyclizations is a crucial aspect, with the reaction conditions and substituents on the starting materials playing a significant role in determining the final product structure. acs.org
Condensation Reactions Involving 2-Aminopyridines
Reactions with α-Haloketones
Modern Synthetic Strategies and Innovations
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing the imidazo[1,2-a]pyridine scaffold, with a focus on diversity, atom economy, and environmental sustainability.
Multi-component reactions (MCRs) have emerged as powerful tools for the rapid generation of complex molecules from simple starting materials in a single synthetic operation. nih.govmdpi.comrsc.org These reactions are highly valued in medicinal chemistry for their ability to quickly build libraries of diverse compounds for drug discovery. nih.gov
A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide. mdpi.combeilstein-journals.org This reaction is a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines and can be catalyzed by various acids, such as scandium triflate. bio-conferences.orgbeilstein-journals.org The GBB reaction offers a high degree of molecular diversity, as each of the three components can be varied. beilstein-journals.org
Another notable MCR involves the reaction of 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) under microwave irradiation, also catalyzed by scandium triflate, to produce 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org Furthermore, a catalyst-free, three-component decarboxylative reaction involving imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid has been developed to functionalize the C-3 position. nih.gov These MCRs provide efficient and atom-economical routes to a wide array of substituted imidazo[1,2-a]pyridines. mdpi.comrsc.org
| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Scandium Triflate or other acids | 3-Aminoimidazo[1,2-a]pyridine | bio-conferences.orgmdpi.combeilstein-journals.org |
| Three-component MCR | 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium Triflate, Microwave | 3-Aminoimidazo[1,2-a]pyridine | bio-conferences.org |
| Decarboxylative MCR | Imidazo[1,2-a]pyridine, Glyoxylic Acid, Boronic Acid | Catalyst-free | C-3 Functionalized Imidazo[1,2-a]pyridine | nih.gov |
This table highlights key multi-component reactions for the synthesis and diversification of imidazo[1,2-a]pyridines.
Multi-Component Reactions (MCRs) for Diversification
Groebke–Blackburn–Bienaymé Reaction (GBBR) Protocols
The Groebke–Blackburn–Bienaymé reaction (GBBR) stands out as a prominent and efficient multicomponent reaction for the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines. nih.govbeilstein-journals.orgmdpi.com This one-pot reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide, offering high atom economy and convergence. mdpi.com The versatility of the GBBR allows for the introduction of diverse substituents at various positions of the imidazo[1,2-a]pyridine core by simply varying the starting materials. beilstein-journals.org
The reaction has been successfully employed under various conditions, including catalyst-free and solvent-free environments, highlighting its "green" credentials. mdpi.com For instance, a series of triphenylamine-imidazo[1,2-a]pyridines were synthesized in moderate to good yields (57–67%) through a GBBR under green conditions. mdpi.com The optimization of reaction conditions, such as the use of catalysts like NH4Cl and adjusting the temperature, has been shown to improve product yields. mdpi.com
Furthermore, the GBBR has been utilized in tandem with other reactions, such as the Ugi reaction, to create complex peptidomimetics containing the imidazo[1,2-a]pyridine fragment. beilstein-journals.org This approach allows for the rapid generation of compound libraries with multiple points of diversity, which is highly valuable in drug discovery. beilstein-journals.org The development of biocatalytic GBBR protocols, using enzymes like α-amylase, further expands the scope and sustainability of this synthetic method. nih.gov
Table 1: Examples of GBBR Protocols for Imidazo[1,2-a]pyridine Synthesis
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-aminopyridine, 4-(diphenylamino)benzaldehyde, tert-butyl isocyanide | NH4Cl, 60 °C | Triphenylamine-imidazo[1,2-a]pyridine derivative | 67 | mdpi.com |
| 2-amino-5-chloropyridine, 4-formylbenzoic acid, tert-butyl isocyanide | Not specified | Heterocyclic acid with imidazo[1,2-a]pyridine core | Not specified | beilstein-journals.org |
| 2-aminopyridine, indole-3-carboxaldehyde, isocyanide | α-amylase | Indole-based imidazo[1,2-a]pyridine | Good | nih.gov |
| 2-aminopyridine, benzaldehyde (B42025) derivatives, cyclohexyl isocyanide | Pampas@Si/SO3H | Imidazopyridine tetracyclic derivatives | 94 | researchgate.net |
Transition-Metal-Catalyzed Approaches
Transition-metal catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering high efficiency and broad substrate scope. beilstein-journals.org Copper and palladium are the most extensively used metals in these transformations, enabling various coupling and cyclization reactions.
Copper-Catalyzed Aerobic Oxidative Syntheses
Copper-catalyzed aerobic oxidative synthesis provides an environmentally friendly and atom-economical route to imidazo[1,2-a]pyridines. rsc.org These reactions often utilize molecular oxygen from the air as the terminal oxidant, with water being the only byproduct. beilstein-journals.org
One notable example is the copper(I) iodide-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and methyl ketones. researchgate.netresearchgate.net This method is operationally simple and tolerates a wide range of functional groups. researchgate.net Another approach involves the use of a heterogeneous CuCl2/nano-TiO2 catalyst for the aerobic synthesis from 2-aminopyridines and ketones, which allows for easy catalyst recovery and reuse. rsc.org
Copper catalysis has also been employed in three-component reactions. For instance, a copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org Furthermore, copper nanoparticles have been shown to be effective catalysts in solvent-free, three-component domino reactions. nih.gov
Table 2: Copper-Catalyzed Aerobic Oxidative Syntheses
| Reactants | Catalyst | Oxidant | Product | Yield (%) | Reference |
| 2-aminopyridines, methyl ketones | CuI | Molecular Oxygen (air) | 2-substituted imidazo[1,2-a]pyridines | Not specified | researchgate.net |
| 2-aminopyridines, ketones | CuCl2/nano-TiO2 | Air | Imidazo[1,2-a]pyridines | Good | rsc.org |
| 2-aminopyridines, nitroolefins | Copper catalyst | Air | Imidazo[1,2-a]pyridines | Not specified | organic-chemistry.org |
| 2-aminopyridines, aldehydes, terminal alkynes | Cu(0) NPs | Not specified (under N2) | Imidazo[1,2-a]pyridines | Good | nih.gov |
Palladium-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone in the functionalization of the imidazo[1,2-a]pyridine core. mdpi.com These reactions allow for the introduction of various substituents, particularly at the 2- and 3-positions of the heterocyclic ring.
A common strategy involves the synthesis of halo-substituted imidazo[1,2-a]pyridines, which then serve as substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce aryl groups. researchgate.net For instance, 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands have been synthesized via a sequence involving copper-catalyzed cyclization followed by palladium-catalyzed phosphination. researchgate.net
Palladium catalysis has also been utilized in intramolecular cross-dehydrogenative coupling (CDC) reactions to construct the fused ring system. acs.org This approach provides a practical route to biologically important substituted pyrimidines from readily available substrates under mild conditions. acs.org A Pd-Cu mediated synthesis of 2-substituted imidazo[1,2-a]pyridines in water has also been developed, highlighting the potential for green chemistry applications. tandfonline.com
Table 3: Palladium-Mediated Coupling Reactions
| Reaction Type | Substrates | Catalyst | Product | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 3-halo-2-aryl imidazopyridine, arylboronic acid | Palladium catalyst | 3,x-diaryl-2-phosphinoimidazo[1,2-a]pyridine | Not specified | researchgate.net |
| Intramolecular CDC | 1H-benzo[d]imidazol-2-amines, 2-arylacetaldehydes | PdCl2 | Fused imidazo[1,2-a]pyrimidines | Good to excellent | acs.org |
| Sonogashira Coupling | 2-amino-1-(2-propynyl)pyridinium bromide, aryl iodides | Pd(PPh3)2Cl2/CuI | 2-aryl-substituted imidazo[1,2-a]pyridines | Moderate to high | tandfonline.com |
Metal-Free Direct Synthesis Protocols
In recent years, there has been a significant push towards developing metal-free synthetic methods for imidazo[1,2-a]pyridines to enhance the ecological friendliness of the processes. acs.orgnih.govnih.gov These protocols often rely on the inherent reactivity of the starting materials and the use of non-metallic catalysts or catalyst-free conditions. acs.orgacs.org
One of the most common metal-free approaches is the condensation of 2-aminopyridines with α-halocarbonyl compounds. nih.govacs.org This reaction can be performed under various conditions, including at room temperature in DMF with a base like potassium carbonate, or in refluxing DMF or ethanol without a base. nih.gov
Other metal-free strategies include iodine-promoted reactions of 2-aminopyridines with acetophenones, which can be carried out in micellar media or "on-water" under mild acidic conditions. nih.gov Furthermore, catalyst-free cascade processes have been developed for the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene. organic-chemistry.org The development of these eco-friendly methods is crucial for the sustainable production of this important class of compounds. acs.orgresearchgate.net
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of imidazo[1,2-a]pyridine derivatives. connectjournals.comrsc.orgijpsr.comderpharmachemica.com This technology often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. derpharmachemica.comnih.gov
A notable example is the microwave-assisted, solvent-free synthesis of imidazo[1,2-a]pyridines from phenacyl bromide and 2-aminopyridine, catalyzed by an ionic liquid. derpharmachemica.com This protocol offers high efficiency and good functional group tolerance. derpharmachemica.com Another green approach involves the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives using substituted 2-aminonicotinic acid and chloroacetaldehyde (B151913) in water, achieving excellent yields in a short time. connectjournals.com
Microwave irradiation has also been successfully applied to the Groebke–Blackburn–Bienaymé reaction (GBBR), enabling a solvent-free synthesis of 3-amino-imidazo[1,2-a]pyridines with the aid of montmorillonite (B579905) K-10 clay. nih.gov Furthermore, microwave-assisted heating has been used for the synthesis of imine-bearing imidazo[1,2-a]pyrimidine derivatives, demonstrating the broad applicability of this technique. nih.gov
Cascade and Tandem Reaction Sequences
Cascade and tandem reactions provide an elegant and efficient strategy for the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single operation. researchgate.net These processes involve multiple bond-forming events in a sequential manner without the isolation of intermediates, leading to increased efficiency and reduced waste.
A classic example is the cascade reaction of imidazo[1,2-a]pyridine with maleic anhydride, which results in the formation of cross-conjugated mesomeric betaines. arkat-usa.org This reaction proceeds through the in-situ generation of a 1,4-dipole, which then reacts further. arkat-usa.org
Tandem reactions combining the Groebke–Blackburn–Bienaymé (GBB) reaction with other transformations, such as the Ugi reaction, have been developed for the synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics. beilstein-journals.org This approach allows for the rapid construction of complex molecular hybrids with multiple diversity points. beilstein-journals.org Another example is a tandem reaction of amine and aldehyde derivatives under palladium catalysis to synthesize fused imidazo[1,2-a]pyrimidines. acs.org
Electrochemical and Mechanochemical Strategies
Modern synthetic chemistry has increasingly turned towards green and sustainable methods, with electrochemical and mechanochemical strategies emerging as powerful alternatives to conventional approaches. These techniques offer mild, energy-efficient, and often catalyst-free pathways to valuable organic molecules.
Electrochemical Synthesis: This method utilizes electrons as traceless oxidants or reductants, avoiding the need for harsh chemical reagents. researchgate.netresearchgate.net For imidazo[1,2-a]pyridines, electrochemical approaches have been successfully employed for C-H functionalization at various positions on the heterocyclic core. researchgate.netresearchgate.net For instance, a one-pot electrochemical synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) has been demonstrated, starting from pyridine-2-amine and 2-bromo-1-phenylethan-1-one, without the need for additional reagents and achieving high yields. mdpi.com This method highlights the efficiency and cleaner profile of electrosynthesis. mdpi.com Another highly efficient protocol involves the co-electrolysis for creating 3-bromoimidazo[1,2-a]pyridines in a simple undivided cell, which proceeds without any external oxidant and can be scaled up. researchgate.net
Mechanochemical Synthesis: This solvent-free or low-solvent approach uses mechanical force (e.g., grinding) to induce chemical reactions. A notable application is the iodine-promoted synthesis of 2-aryl substituted imidazo[1,2-a]pyridines via automated grindstone chemistry at ambient temperature. nih.gov This method involves the condensation of a ketone and an aminopyridine, followed by cyclization and aromatization. nih.gov
A dual synthetic approach combining both electro- and mechanochemical methods has been developed for the synthesis of 3-nitro-2-aryl-imidazo[1,2-a]pyridines. organic-chemistry.orgacs.org Both strategies provide practical and straightforward routes to these derivatives in good yields without requiring external heating or transition metal catalysts. organic-chemistry.org
Synthesis of Functionally Diverse this compound Analogues
The core imidazo[1,2-a]pyridine scaffold can be elaborated with a vast range of functional groups and molecular architectures, leading to compounds with diverse properties.
Imidazo[1,2-a]pyridine Derivatives Linked to Secondary Amines
A series of novel imidazo[1,2-a]pyridine derivatives linked to secondary amines has been synthesized and characterized. wisdomlib.org The synthesis commences with the formation of a 2-(4-Fluorophenyl)-6-methyl-H-imidazo[1,2-a]pyridine core. This is achieved by reacting 5-methylpyridin-2-amine with 2-chloro-1-(4-fluorophenyl)ethanone in methanol (B129727). wisdomlib.org Following the successful creation of this scaffold, various secondary amines are introduced to yield the final derivative compounds. wisdomlib.org The purity and structural integrity of these derivatives were confirmed using FT-IR, NMR, and mass spectroscopy. wisdomlib.org
Imidazo[1,2-a]pyridine-Chalcone Conjugates Synthesis
The conjugation of the imidazo[1,2-a]pyridine nucleus with chalcones (1,3-diphenyl-2-propen-1-ones) has yielded a library of hybrid molecules. nih.govderpharmachemica.comderpharmachemica.com The synthesis typically begins with the preparation of an acetyl-imidazo[1,2-a]pyridine intermediate, which is then subjected to a Claisen-Schmidt condensation with various substituted aromatic aldehydes. researchgate.net
One general route involves synthesizing trisubstituted imidazo[1,2-a]pyridines first, which are then converted into their corresponding chalcones. researchgate.net These reactions have produced a range of conjugates that have been fully characterized by 1H NMR, 13C NMR, and HRMS. nih.govuliege.be For example, a series of imidazo[1,2-a]pyridine-chalcone conjugates were synthesized and evaluated for their biological activities. researchgate.net
| Compound ID | Substituent on Chalcone (B49325) Phenyl Ring | Observed Activity |
|---|---|---|
| 7e | Data not specified | Most active against T. b. rhodesiense (IC50 = 1.13 μM) uliege.be |
| 7f | Data not specified | Most active against T. cruzi (IC50 = 8.5 μM) and T. b. brucei (IC50 = 1.35 μM) uliege.be |
| 166 (analogue) | Data not specified | Most active against A549 cell line (IC50 = 7.0 ± 2.1 μg/mL) researchgate.net |
Imine- and Amine-Bearing Imidazo[1,2-a]pyrimidine Derivatives
A related but distinct heterocyclic system, the imidazo[1,2-a]pyrimidine core, has also been functionalized with imine and amine groups. The synthesis is a two-step process. nih.gov First, imine derivatives (bearing a C=N bond) are synthesized with moderate to good yields (60-85%) through the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) with various aromatic amines. nih.govtubitak.gov.trnih.gov This step is efficiently carried out using microwave-assisted heating in ethanol, with magnesium sulfate (B86663) present. nih.gov The reaction times range from 40 to 120 minutes under 200 W microwave irradiation. nih.gov
In the second step, the corresponding amine derivatives are obtained by the chemical reduction of the imine compounds. nih.govtubitak.gov.tr All synthesized products are typically characterized by FT-IR, 1H NMR, 13C NMR, and LC-MS spectroscopic methods. nih.govresearchgate.net
| Compound | Aromatic Amine Used | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 3a | Aniline | Data not specified | 60-85% nih.gov |
| 3b | 1-Naphthylamine | Data not specified | |
| 3c | p-Anisidine | 90 nih.gov | |
| 3d | N,N-diethyl-p-phenylenediamine | 40 nih.gov | |
| 3e | 4-(Trifluoromethyl)aniline | 120 nih.gov |
Imidazo[1,2-a]pyridine-Containing Peptidomimetics
Peptidomimetics incorporating the imidazo[1,2-a]pyridine scaffold have been synthesized through a tandem reaction strategy involving the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR) followed by the Ugi four-component reaction. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov This approach allows for the introduction of four points of diversity from readily available starting materials. beilstein-journals.orgnih.gov
The synthetic route begins with the GBB-3CR to create an imidazo[1,2-a]pyridine-containing heterocyclic acid. nih.govbeilstein-journals.org This acid is then used as a component in a subsequent Ugi reaction with various isocyanides, aldehydes, and primary amines. nih.gov The reactions are typically conducted in methanol at 50 °C for 24-48 hours, yielding the target peptidomimetics in yields ranging from 28% to 72%. nih.gov A library of 20 such Ugi products has been successfully prepared and characterized. beilstein-journals.org
Novel Tetracyclic Imidazo[1,2-a]pyridine Derivatives
The synthesis of novel tetracyclic systems based on the imidazo[1,2-a]pyridine core has been achieved through several innovative strategies. One prominent method involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines. rsc.orgrsc.orgresearchgate.net This ring-closure reaction is performed under basic conditions. The choice of solvent is critical; using a non-nucleophilic alcohol like tert-butanol (B103910) increases the yield of the tetracyclic product by minimizing competing intermolecular reactions that are observed with solvents like methanol. rsc.orgrsc.org
Another powerful approach is a one-pot, three-component reaction utilizing 2-aminopyridines, isatins, and isocyanides. beilstein-journals.org This process proceeds via a Groebke–Blackburn–Bienaymé (GBB) reaction, followed by a retro-aza-ene reaction and a subsequent nucleophilic cyclization, efficiently assembling the complex tetracyclic fused imidazo[1,2-a]pyridines. beilstein-journals.org Additionally, novel amino-substituted tetracyclic imidazo[4,5-b]pyridine derivatives have been designed and synthesized, starting from the cyclocondensation of 2,3-diaminopyridine (B105623) with 2-cyanoacetamide. irb.hr
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped, confirming the connectivity of the fused imidazo[1,2-a]pyridine core and the position of the amine substituent.
While specific spectral data for this compound is not extensively published, the expected chemical shifts and coupling patterns can be inferred from the unsubstituted Imidazo[1,2-a]pyridine parent compound and its various derivatives. chemicalbook.comacs.org The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole and pyridine rings, as well as the protons of the amine group. The protons on the pyridine ring (H-6, H-7, H-8) typically appear as doublets or triplets, with their chemical shifts and coupling constants being influenced by the electron-donating amine group at the C-5 position. The protons on the imidazole moiety (H-2, H-3) would appear as singlets or doublets in characteristic regions. tci-thaijo.orgrsc.org
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the seven carbon atoms in the heterocyclic framework. The chemical shifts of the carbon atoms, particularly C-5, would be significantly influenced by the attached amino group. tci-thaijo.org The purity of synthesized batches is often verified through NMR analysis. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on analogous structures; solvent is typically DMSO-d₆ or CDCl₃)
| Atom | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) | | :--- | :--- | :--- | | H-2 | 7.5 - 8.0 | - | | C-2 | 110 - 115 | | H-3 | 7.8 - 8.3 | - | | C-3 | 130 - 135 | | - | - | C-5 | | NH₂ | 5.0 - 7.0 (broad singlet) | - | | H-6 | 6.5 - 7.0 | - | | C-6 | 115 - 120 | | H-7 | 7.0 - 7.5 | - | | C-7 | 120 - 125 | | H-8 | 7.9 - 8.4 | - | | C-8 | 110 - 115 | | - | - | C-9 (bridgehead) |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR analysis is crucial for confirming the presence of the primary amine (-NH₂) and the aromatic heterocyclic ring system.
Key vibrational modes for this compound include the N-H stretching of the amine group, which is typically observed in the range of 3200–3400 cm⁻¹. Studies on analogous amine-substituted imidazopyridines and related heterocycles confirm that N-H stretching vibrations appear in this region. nih.govrsc.org Other significant absorptions include aromatic C-H stretching and the characteristic C=C and C=N bond vibrations of the fused ring system, generally found between 1450 and 1600 cm⁻¹.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch | 3200 - 3400 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS(ESI))
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is used to validate its elemental composition with high accuracy. mdpi.com
The molecular formula of the compound is C₇H₇N₃, corresponding to a molecular weight of approximately 133.15 g/mol and an exact mass of 133.063997 Da. chemsrc.comnih.gov In research settings, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is commonly employed. nih.govnih.gov This method typically detects the protonated molecular ion, [M+H]⁺, which for this compound would have an expected mass-to-charge ratio (m/z) of approximately 134.071. The observation of this ion confirms the molecular weight of the synthesized compound. nih.gov
Chromatography Techniques for Compound Purity and Structural Integrity Confirmation
Chromatography is a cornerstone of synthetic chemistry for the separation, purification, and purity assessment of compounds. The synthesis of imidazo[1,2-a]pyridine derivatives routinely involves chromatographic methods to ensure the final product is free from starting materials, reagents, and byproducts. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and make a preliminary assessment of product purity. acs.orgmdpi.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the separation of components can be visualized, confirming the consumption of reactants and the formation of the product. nih.gov
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC is the preferred method. Using a suitable column and mobile phase, HPLC can separate the target compound from even minor impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Purity values of ≥95% are often required for compounds intended for further biological or chemical studies. acs.orgnih.gov
Column Chromatography: This technique is the standard method for purifying the crude product after synthesis. The crude material is loaded onto a stationary phase (typically silica gel) and eluted with a solvent gradient to separate the desired compound from impurities, yielding the pure this compound. mdpi.com
Pharmacological and Biological Activity Profiling of Imidazo 1,2 a Pyridin 5 Amine Analogues
Antimicrobial Efficacy Investigations
Derivatives of the imidazo[1,2-a]pyridine (B132010) core have shown considerable promise as antimicrobial agents, with studies highlighting their effectiveness against a spectrum of bacteria and fungi. researchgate.netbio-conferences.org
Antibacterial Spectrum and Potency Assessment
The antibacterial properties of imidazo[1,2-a]pyridine analogues have been evaluated against both Gram-positive and Gram-negative bacteria, with many derivatives exhibiting potent activity. bio-conferences.orgijirt.org
Several studies have reported the significant bacteriostatic activity of imidazo[1,2-a]pyridin-3-amine (B132443) derivatives against Gram-positive bacteria, including the notoriously resilient methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net One study identified a novel chemotype of imidazo[1,2-a]pyridin-3-amines that displayed substantial activity against MRSA. nih.govresearchgate.net Further research has corroborated the efficacy of imidazo[1,2-a]pyridine derivatives against S. aureus, with some compounds demonstrating minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics. bio-conferences.orgderpharmachemica.comnih.gov For instance, certain imidazo[1,2-a]pyridine chalcone (B49325) derivatives have shown excellent to good activity against S. aureus. derpharmachemica.com Additionally, gold(III) metal complexes of imidazo[1,2-a]pyridine derivatives have been found to be more active than the parent compounds against S. aureus. nih.gov
A series of N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (B126) derivatives were synthesized and screened for their antibacterial activity. Among them, compound 9a showed high activity against Bacillus subtilis. innovareacademics.in Another study reported that imidazo[1,2-a]pyridine derivatives linked to secondary amines exhibited remarkable antibacterial properties against Staphylococcus aureus and Streptococcus pyogenes. bio-conferences.org
Table 1: Antibacterial Activity of Imidazo[1,2-a]pyridine Analogues against Gram-Positive Bacteria
| Compound Type | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridin-3-amines | Staphylococcus aureus (MRSA) | Bacteriostatic | nih.govresearchgate.net |
| Imidazo[1,2-a]pyridine chalcones | Staphylococcus aureus | Excellent to good | derpharmachemica.com |
| Gold(III) complexes | Staphylococcus aureus | More active than parent compounds | nih.gov |
| N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (9a) | Bacillus subtilis | High activity | innovareacademics.in |
| Imidazo[1,2-a]pyridine derivatives with secondary amines | Staphylococcus aureus, Streptococcus pyogenes | Remarkable | bio-conferences.org |
| Imidazo[1,2-a]pyridinyl-bithiazole 10 | S. aureus, B. subtilis | Excellent | bohrium.com |
The antibacterial efficacy of imidazo[1,2-a]pyridine analogues extends to Gram-negative bacteria. Research has demonstrated that certain derivatives possess significant activity against strains such as Escherichia coli and Pseudomonas aeruginosa. bio-conferences.org For instance, imidazo[1,2-a]pyridine derivatives linked to secondary amines have shown potent activity against these Gram-negative pathogens. bio-conferences.org Similarly, imidazo[1,2-a]pyridine chalcone derivatives have displayed excellent to good activity against E. coli and P. aeruginosa. derpharmachemica.com
In a study by Ebenezer et al., pyrazolo-IZP molecular conjugates were reported as antibacterial agents. nih.gov Compound 5c in this series, with a 2-OH substitution, was active against Gram-negative bacteria including Salmonella typhi (MIC: 0.63 μg/mL), Klebsiella pneumoniae (MIC: 0.08 μg/mL), and P. aeruginosa (MIC: 0.63 μg/mL). nih.gov Furthermore, gold(III) complexes of imidazo[1,2-a]pyridine derivatives have shown enhanced activity against Gram-negative bacteria compared to the parent compounds. nih.gov A study on imidazo[1,2-a]pyridinyl-bithiazole 10 revealed excellent antibacterial properties against all tested bacteria, including E. coli and K. pneumoniae, with activity in some cases surpassing that of standard inhibitors. bohrium.com
Table 2: Antibacterial Activity of Imidazo[1,2-a]pyridine Analogues against Gram-Negative Bacteria
| Compound Type | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives with secondary amines | Escherichia coli, Pseudomonas aeruginosa | Potent | bio-conferences.org |
| Imidazo[1,2-a]pyridine chalcones | Escherichia coli, Pseudomonas aeruginosa | Excellent to good | derpharmachemica.com |
| Pyrazolo-IZP molecular conjugate (5c) | Salmonella typhi | 0.63 μg/mL | nih.gov |
| Pyrazolo-IZP molecular conjugate (5c) | Klebsiella pneumoniae | 0.08 μg/mL | nih.gov |
| Pyrazolo-IZP molecular conjugate (5c) | Pseudomonas aeruginosa | 0.63 μg/mL | nih.gov |
| Gold(III) complexes | E. coli, S. marcescens, P. aeruginosa | More active than parent compounds | nih.gov |
| Imidazo[1,2-a]pyridinyl-bithiazole 10 | E. coli, K. pneumoniae | Excellent | bohrium.com |
Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
Antifungal Activity Evaluation
The therapeutic potential of imidazo[1,2-a]pyridine analogues also encompasses antifungal activity. bio-conferences.orgscirp.org
Several studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against Candida albicans, a common cause of fungal infections. bio-conferences.orgjmchemsci.com For example, imidazo[1,2-a]pyridine derivatives linked to secondary amines demonstrated heightened efficacy against C. albicans. bio-conferences.org Additionally, imidazo[1,2-a]pyridinyl-arylacrylonitriles have been identified as potent antifungal agents, with the 3-chlorinated compound (5) showing the best anticandidosis profile against three tested Candida species, with MICs ranging from 0.52 to 357.5 µM. jmchemsci.com Another study reported that newly synthesized 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were active against a resistant strain of C. albicans, with one compound (10i) being the most potent with a MIC of 41.98 μmol/L. scirp.org However, it is worth noting that in one study, none of the tested 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives inhibited the growth of the Candida albicans fungal strain. mdpi.com
**Table 3: Antifungal Activity of Imidazo[1,2-a]pyridine Analogues against *Candida albicans***
| Compound Type | Fungal Strain | Activity/MIC | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives with secondary amines | Candida albicans | Heightened efficacy | bio-conferences.org |
| 3-chlorinated imidazo[1,2-a]pyridinyl-arylacrylonitrile (5) | Candida species | 0.52 - 357.5 µM | jmchemsci.com |
| 3-imidazo[1,2-a]pyridinyl-1-arylpropenone (10i) | Resistant Candida albicans | 41.98 μmol/L | scirp.org |
Anti-Infective and Antiparasitic Research
The scope of imidazo[1,2-a]pyridine analogues extends to combating various infectious and parasitic diseases. bio-conferences.orgnih.gov Research has demonstrated their potential against parasites such as Leishmania and Trypanosoma.
An innovative virtual screening collaboration led to the identification of an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.gov Subsequent optimization of this chemotype resulted in improved antiparasitic activity and selectivity. nih.gov In a separate study, a series of imidazo[1,2-a]pyridine-chalcones were synthesized and evaluated for their antikinetoplastid activity against Trypanosoma cruzi, Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense, and Leishmania infantum. uantwerpen.be One of the derivatives, 7f, was found to be the most active against T. cruzi and T. b. brucei with IC50 values of 8.5 and 1.35 μM, respectively. uantwerpen.be
Furthermore, imidazo[1,2-a]pyridine derivatives have been tested for their activity against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. nih.gov These studies underscore the potential of this scaffold in developing new treatments for neglected tropical diseases. nih.govnih.gov
Table 4: Antiparasitic Activity of Imidazo[1,2-a]pyridine Analogues
| Compound Type | Parasite | Activity/IC50 | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine hit | Visceral leishmaniasis | Improved activity and selectivity | nih.gov |
| Imidazo[1,2-a]pyridine-chalcone (7f) | Trypanosoma cruzi | 8.5 μM | uantwerpen.be |
| Imidazo[1,2-a]pyridine-chalcone (7f) | Trypanosoma brucei brucei | 1.35 μM | uantwerpen.be |
| Imidazo[1,2-a]pyridine derivatives | Metronidazole-resistant Entamoeba histolytica and Trichomonas vaginalis | Active | nih.gov |
Antituberculosis and Antimycobacterial Studies
The imidazo[1,2-a]pyridine scaffold has been identified as a significant "drug prejudice" framework in medicinal chemistry due to its extensive applications. nih.govrsc.org Analogues of imidazo[1,2-a]pyridine have demonstrated considerable efficacy against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB). nih.govrsc.orgnih.gov High-throughput screening has identified several hit compounds from this class as potent inhibitors of Mtb and M. bovis BCG, with promising minimum inhibitory concentrations (MIC) against the Mtb H37Rv strain. nih.gov Specifically, imidazo[1,2-a]pyridine-3-carboxamides have emerged as a druglike and synthetically accessible class of anti-TB agents with excellent selective potency. nih.govacs.org
Activity against Multidrug-Resistant (MDR-TB) and Extensively Drug-Resistant (XDR-TB) Strains
A critical challenge in TB treatment is the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. bohrium.com Several imidazo[1,2-a]pyridine analogues have shown significant activity against these resistant strains. nih.govrsc.org For instance, the clinical candidate Q203 (Telacebec), an imidazo[1,2-a]pyridine amide, has demonstrated activity against both MDR- and XDR-TB. nih.govacs.org Further structure-activity relationship (SAR) studies on the imidazo[1,2-a]pyridine-3-carboxylate scaffold have yielded compounds with low nanomolar potency. nih.gov Certain front-runner compounds have exhibited excellent activity against MDR and XDR Mtb strains, with potencies surpassing that of the clinical candidate PA-824 by nearly tenfold. nih.govnih.gov Specifically, compounds 13 and 18 from one study were effective against a panel of MDR and XDR clinical Mtb strains. nih.gov Another study identified compounds 15 and 16 as the most potent against susceptible TB strains and also showed excellent activity against MDR and XDR clinical isolates. bohrium.com
Table 1: Antitubercular Activity of Selected Imidazo[1,2-a]pyridine Analogues
| Compound | Target Strain(s) | Activity Metric | Value (µM) | Source(s) |
|---|---|---|---|---|
| Q203 (Telacebec) | MDR-TB, XDR-TB | - | Potent | nih.govacs.org |
| 18 | MDR-TB, XDR-TB | MIC | Surpassed PA-824 | nih.gov |
| 13 | MDR-TB, XDR-TB | MIC | Active | nih.gov |
| 15 | MDR-TB, XDR-TB | MIC | Potent | bohrium.com |
| 16 | MDR-TB, XDR-TB | MIC | Potent | bohrium.com |
| Hit compounds | Mtb H37Rv | MIC80 | 0.03 - 5.0 | nih.gov |
| Front-runner 4 | MDR & XDR Mtb | MIC90 | ≤0.03–0.8 | nih.gov |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides (7 compounds) | DS Mtb | MIC90 | 0.069–0.174 | nih.gov |
Investigation of Molecular Targets: QcrB, ATP Synthase, Enoyl-Acyl Carrier Protein Reductase (InhA), Glutamine Synthetase (MtGS) Inhibition
The mechanism of action for many antitubercular imidazo[1,2-a]pyridines involves targeting key enzymes essential for mycobacterial survival.
QcrB Inhibition: The discovery of Bedaquiline, an ATP synthase inhibitor, has made targeting energy generation an attractive anti-TB strategy. nih.gov The oxidative phosphorylation (OxPhos) pathway is crucial for Mtb survival, and its disruption can lead to mycobacterial death. nih.gov The cytochrome bcc oxidase complex (Complex III) is a key component of this pathway, and its subunit, QcrB, is a validated drug target. nih.govresearchgate.net Telacebec (Q203) is a well-known imidazo[1,2-a]pyridine amide that targets the QcrB subunit of the cytochrome bc1 complex. nih.govchemrxiv.org A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were also designed as QcrB inhibitors, with several compounds showing excellent in vitro activity against drug-susceptible Mtb. nih.gov
ATP Synthase Inhibition: Imidazo[1,2-a]pyridine ethers have been identified as potent and selective inhibitors of mycobacterial ATP synthase. nih.gov These compounds were discovered through high-throughput screening and subsequent optimization. The most active compounds in this series displayed potent anti-Mtb activity with strong inhibition of ATP synthase. nih.gov
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition: While the provided search results mention a range of enzymatic targets for imidazo[1,2-a]pyridine derivatives, including InhA, specific details on the inhibition of InhA by Imidazo[1,2-a]pyridin-5-amine analogues were not found in the initial search. chemrxiv.org
Glutamine Synthetase (MtGS) Inhibition: Mycobacterium tuberculosis glutamine synthetase (MtGS) is another potential target for TB drug development. nih.govnih.gov A library of 3-amino-imidazo[1,2-a]-pyridines was developed and found to be a novel class of drug-like MtGS inhibitors. nih.govnih.gov Molecular docking studies confirmed that these compounds fit well into the ATP-binding site of the MtGS complex. nih.gov Compound 4n from this series was identified as the most potent inhibitor, significantly more so than known inhibitors like L-methionine-SR-sulfoximine. nih.gov
Antiviral Investigations
The imidazo[1,2-a]pyridine scaffold has been a subject of interest for the development of antiviral agents. nih.govchemrxiv.orgresearchgate.net Studies have reported the synthesis and antiviral activity of various derivatives. For example, imidazo[1,2-a]pyridines with a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and pronounced activity against varicella-zoster virus (VZV). nih.gov Furthermore, some bromo-substituted imidazo[4,5-b]pyridines have demonstrated weak but broad anti-influenza virus activity. mdpi.com Another study reported a lead compound, 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile, with good activity against the wild-type HI virus. rsc.org
SARS-CoV-2 Entry Inhibition via hACE2 and Spike Protein Targeting
The entry of SARS-CoV-2 into human cells is mediated by the interaction of its spike (S) protein with the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govmdpi.com Blocking this protein-protein interaction is a key strategy for developing antiviral therapies. nih.govmdpi.com Molecular docking studies have been conducted on a series of imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives to evaluate their potential as SARS-CoV-2 entry inhibitors. nih.govnih.govresearchgate.net These computational studies showed that some of the synthesized compounds exhibited remarkable binding affinity to both the hACE2 receptor and the spike protein. nih.govnih.govresearchgate.net The top-scoring compound demonstrated a higher binding affinity than cannabidiolic acid (CBDA), a known spike protein binder, and was comparable to the MLN-4760 inhibitor for ACE2. nih.govnih.govresearchgate.net These findings suggest that these compounds could potentially act as effective inhibitors of SARS-CoV-2 entry into human cells. nih.govnih.govresearchgate.net
Table 2: Molecular Docking Binding Affinities of Imidazo[1,2-a]pyrimidine Derivatives against SARS-CoV-2 Targets
| Compound/Reference | Target Protein | Binding Affinity (kcal/mol) | Source(s) |
|---|---|---|---|
| Top-scoring imidazo[1,2-a]pyrimidine derivative | hACE2 | -9.1 | nih.govnih.govresearchgate.net |
| Top-scoring imidazo[1,2-a]pyrimidine derivative | Spike Protein | -7.3 | nih.govnih.govresearchgate.net |
| Cannabidiolic Acid (CBDA) | Spike Protein | -5.7 | nih.govnih.gov |
| MLN-4760 inhibitor | hACE2 | -7.3 | nih.govnih.govresearchgate.net |
| Angiotensin II | hACE2 | -9.2 | nih.govnih.govresearchgate.net |
Antileishmanial and Antiprotozoal Activity
Imidazo[1,2-a]pyridine derivatives have shown promise as antileishmanial and antiprotozoal agents. chemrxiv.orgresearchgate.netacs.org A series of novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides were synthesized and screened for their in vitro activity against Leishmania major and Trypanosoma brucei. sci-hub.se Among the tested compounds, five exhibited significant antileishmanial activity, and three showed substantial activity against T. brucei. sci-hub.se Specifically, compounds 8d, 8f, 8j, 10b, and 10d were active against Leishmania, while 10b, 11a, and 11b were active against Trypanosoma. sci-hub.se Another study focused on imidazo[1,2-a]pyrazine (B1224502) derivatives targeting casein kinase 1 (CK1) for antileishmanial therapy. rsc.org Compound 30 from this series displayed the highest in vitro antileishmanial potency against both L. major and L. donovani, with no significant cytotoxicity. rsc.org
Table 3: Antiprotozoal Activity of Selected Imidazo[1,2-a]pyridine Analogues
| Compound | Target Organism | Activity Metric | Value (µM) | Source(s) |
|---|---|---|---|---|
| 8d | Leishmania major | IC50 | Significant | sci-hub.se |
| 8f | Leishmania major | IC50 | Significant | sci-hub.se |
| 8j | Leishmania major | IC50 | Significant | sci-hub.se |
| 10b | Leishmania major | IC50 | Significant | sci-hub.se |
| 10d | Leishmania major | IC50 | Significant | sci-hub.se |
| 10b | Trypanosoma brucei | IC50 | Substantial | sci-hub.se |
| 11a | Trypanosoma brucei | IC50 | Substantial | sci-hub.se |
| 11b | Trypanosoma brucei | IC50 | Substantial | sci-hub.se |
| 30 | Leishmania major | IC50 | 0.20 | rsc.org |
| 30 | Leishmania donovani | IC50 | 0.16 | rsc.org |
Inhibition of VirB11 ATPase in Helicobacter pylori
Helicobacter pylori, a bacterium linked to various gastric diseases, utilizes a type IV secretion system (T4SS) for its virulence, with the VirB11 ATPase (HP0525) being a key component. ucl.ac.ukucl.ac.ukresearchgate.net Virtual high-throughput screening identified imidazo[1,2-a]pyrazine compounds as potential inhibitors of this enzyme. ucl.ac.ukucl.ac.uk Subsequent synthesis and in vitro screening identified compound 14 as a lead, with an IC50 of 7 µM, acting as a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk Further design and synthesis of a second generation of compounds based on the in silico interactions of compound 14 did not lead to major improvements in potency, but identified two additional potential leads. ucl.ac.uk
Anti-Cancer and Antitumor Research
Imidazo[1,2-a]pyridine-based compounds have emerged as a promising class of potential anticancer therapeutics due to their demonstrated ability to inhibit the proliferation and migration of cancer cells. nih.gov Their mechanism of action is often multifaceted, involving the modulation of critical cellular pathways, induction of apoptosis, and cell cycle arrest. nih.gov
The cytotoxic potential of imidazo[1,2-a]pyridine analogues has been evaluated against a diverse panel of human cancer cell lines. Studies have consistently shown that specific derivatives exhibit potent anti-proliferative activity.
For instance, in breast cancer research, various analogues have been tested against cell lines such as MCF-7 and MDA-MB-231. nih.gov One study reported that compounds 3d and 4d showed notable inhibition of both MCF-7 and MDA-MB-231 cells, with IC₅₀ values in the micromolar range. nih.gov Specifically, compound 3d was found to selectively inhibit the proliferation of MDA-MB-231 cells 2.0-fold more than healthy cells. nih.gov Another study synthesized three novel imidazo[1,2-a]pyridines (IP-5 , IP-6 , and IP-7 ) and tested their effects on the HCC1937 breast cancer cell line, finding significant cytotoxic effects with IC₅₀ values of 45 µM for IP-5 and 47.7 µM for IP-6. waocp.org
The activity of these compounds extends beyond breast cancer. Analogues have demonstrated cytotoxicity against lung cancer (A549), liver carcinoma (HepG2), and rat glioma (C6) cell lines. tandfonline.com Furthermore, research into glioblastoma, an aggressive brain tumor, has identified imidazo[1,2-a]pyridine derivatives as potential therapeutic agents, particularly for targeting glioblastoma stem cells (GSCs). acs.orgresearchgate.net A specific derivative, GA11 (2,6-diphenylimidazo[1,2-a]pyridine), showed potent in vivo antitumor efficacy in a GSC-derived xenograft model. acs.org
Table 1: Cytotoxic Activity of Selected Imidazo[1,2-a]pyridine Analogues
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 3d | MCF-7 | Breast | 43.4 | nih.gov |
| MDA-MB-231 | Breast | 35.9 | nih.gov | |
| 4d | MCF-7 | Breast | 39.0 | nih.gov |
| MDA-MB-231 | Breast | 35.1 | nih.gov | |
| 6d | HepG2 | Liver | - | tandfonline.com |
| 6i | HepG2 | Liver | - | tandfonline.com |
| IP-5 | HCC1937 | Breast | 45 | waocp.org |
| IP-6 | HCC1937 | Breast | 47.7 | waocp.org |
| IP-7 | HCC1937 | Breast | 79.6 | waocp.org |
| 4h | MCF-7 | Breast | 1 - 5.5 | researchgate.net |
| MDA-MB-231 | Breast | 1 - 5.5 | researchgate.net | |
| 12b | MCF-7 | Breast | 11 | rsc.org |
| HepG2 | Liver | 13 | rsc.org |
A key aspect of the anti-cancer activity of imidazo[1,2-a]pyridine analogues is their ability to inhibit cell proliferation and induce programmed cell death, or apoptosis. nih.gov Research indicates that these compounds can interfere with the cell cycle, often causing arrest in the G2/M phase. researchgate.net
Mechanistic studies have shown that these derivatives can modulate the expression of key proteins involved in the apoptotic cascade. For example, treatment with certain analogues leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. nih.govnih.gov One study found that compound 4d induced apoptosis by moderately increasing the Bax/Bcl-2 ratio. nih.gov Another investigation revealed that a novel derivative, MIA , suppressed Bcl-2 expression while boosting BAX protein expression in breast and ovarian cancer cells. nih.gov Similarly, other imidazo[1,2-a]pyridine derivatives have been shown to enhance pro-apoptotic BAX expression in A549 lung cancer cells. nih.gov This modulation of apoptotic regulators is a critical mechanism for their cytotoxic effects.
Furthermore, some compounds have been found to trigger apoptosis through the extrinsic pathway. For example, the compound IP-5 was shown to induce apoptosis in HCC1937 breast cancer cells by activating caspases, key enzymes in the execution phase of apoptosis. nih.govwaocp.org
The aldehyde dehydrogenase (ALDH) superfamily, particularly the ALDH1A isoforms, are recognized as markers for cancer stem cells and are associated with poor prognosis in several cancers. nih.gov Consequently, inhibiting these enzymes is a promising strategy in oncology. nih.gov Novel series of imidazo[1,2-a]pyridines have been specifically designed and evaluated as inhibitors of the ALDH1A family (ALDH1A1, ALDH1A2, and ALDH1A3). researchgate.netnih.gov
These inhibitors were developed through the structure-based optimization of a lead compound. nih.gov Extensive in vitro testing has been conducted to determine their efficacy and selectivity against the three ALDH1A isoforms. nih.govresearchgate.net One compound, 3f , emerged from these studies as a potent, submicromolar competitive inhibitor of ALDH1A3. nih.gov Another promising compound, NR6 , was identified as a selective inhibitor of ALDH1A3, with its selectivity driven by binding to a non-conserved tyrosine residue in the enzyme's active site. researchgate.net
The overexpression of ALDH1A3 is particularly noted in aggressive cancers like glioblastoma and triple-negative breast cancer, making targeted inhibitors highly valuable. nih.govmdpi.com The development of these imidazo[1,2-a]pyridine-based ALDH inhibitors represents a significant step toward therapies that can target cancer stem cell populations. acs.orgresearchgate.net
Other Prominent Pharmacological Activities
Anticonvulsant and Anxiolytic Properties
Derivatives of the imidazo[1,2-a]pyridine class have been extensively investigated for their effects on the central nervous system, particularly as anticonvulsant and anxiolytic agents. rjsocmed.comresearchgate.net This interest is partly due to the commercial success of drugs like alpidem, an anxiolytic, and zolpidem, a sedative-hypnotic, which act as agonists at GABA-A benzodiazepine (B76468) receptors. mdpi.com
Research has focused on synthesizing new analogues and screening them for activity. In one study, several new series of imidazo[1,2-a]pyridines were designed and evaluated for their anticonvulsant effects using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net Compounds with a 4-fluorophenyl substituent at the second position of the imidazo[1,2-a]pyridine ring showed significant anticonvulsant activity in the scPTZ screen, suggesting they may work by raising the seizure threshold. researchgate.netresearchgate.net Specifically, compounds designated as 4b , 5a , 5b , 6a , 7e , and 8d were potent in these tests at a dose of 10 mg/kg and showed no signs of neurotoxicity in the Rotarod test. researchgate.net
Another study reported the synthesis of imidazo[1,2-a]pyridines carrying an oxazolone (B7731731) moiety. researchgate.net Two compounds from this series, 6e and 6f , which had an electron-rich aryl group at position-2 and a tolyl-substituted oxazolone at position-3, demonstrated anticonvulsant activity comparable to the standard drug diazepam, particularly in the scPTZ model. researchgate.net
Further investigations into 2-aryl-3-nitrosoimidazo[1,2-a]pyridines and a 3-formyl imidazo[1,2-a]pyridine derivative also explored their anti-anxiety profiles. researchgate.net The imidazo[1,2-a]pyrimidine scaffold, a related structure, has also yielded compounds like divaplon, fasiplon, and taniplon, which are used as anxiolytic and anticonvulsant agents. nih.gov
Table 1: Anticonvulsant Activity of Imidazo[1,2-a]pyridine Analogues
| Compound Series | Lead Compounds | Key Structural Features | Screening Method | Observed Activity | Reference |
|---|---|---|---|---|---|
| Pyrazoline, Cyanopyridone, Cyanopyridine, etc. | 4b, 5a, 5b, 6a, 7e, 8d | 4-fluorophenyl substituent at position 2 | MES and scPTZ | Potent anticonvulsant activity, especially in scPTZ test; non-toxic | researchgate.net |
| Oxazolone derivatives | 6e, 6f | Electron-rich aryl at position 2; tolyl-substituted oxazolone at position 3 | MES and scPTZ | Activity comparable to diazepam in scPTZ test; non-toxic | researchgate.net |
Antidiabetic Activity
The imidazo[1,2-a]pyridine framework is a subject of research for the development of novel antidiabetic agents. researchgate.netasianpubs.org Studies have shown that analogues can inhibit key enzymes involved in carbohydrate metabolism, which is a therapeutic strategy for managing type 2 diabetes mellitus. jchemrev.comacs.org
One area of focus is the inhibition of α-amylase and α-glucosidase, enzymes that break down complex carbohydrates into absorbable glucose. A series of imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives were synthesized and tested for their inhibitory effects. acs.org Several of these compounds demonstrated significant in vitro inhibition of α-glucosidase, with compounds 8b and 8e being particularly potent, showing stronger inhibition than the reference drug acarbose. acs.org Compound 8b exhibited a K_I value of 6.09 ± 0.37 μM, and compound 8e had a K_I of 13.03 ± 2.43 μM against α-glucosidase. acs.org The same series also showed inhibitory potential against α-amylase. acs.org
Another target for antidiabetic drugs is aldose reductase (AR), an enzyme implicated in diabetic complications. The aforementioned imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivatives also showed potent inhibition of AR, with K_I values in the nanomolar range (23.47 ± 2.40 to 139.60 ± 13.33 nM). acs.org
Further research has explored N-substituted aryl/alkyl imidazo[1,2-a]pyridine derivatives. jchemrev.com Compounds with cyclohexyl, ethyl, and isopropyl substitutions demonstrated the ability to lower glucose levels in diabetic rats, indicating their potential as antihyperglycemic agents. jchemrev.com
Table 2: Antidiabetic Activity of Imidazo[1,2-a]pyridine Analogues
| Compound Series | Target Enzyme | Most Potent Compounds | Activity (K_I or IC_50) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazoles (8a-k) | α-Glucosidase (α-GLY) | 8b | K_I = 6.09 ± 0.37 µM | acs.org |
| α-Amylase (α-AMY) | 8a-k | IC_50 = 81.14 to 153.51 µM | acs.org | |
| Aldose Reductase (AR) | 8a-k | K_I = 23.47 to 139.60 nM | acs.org | |
| N-substituted aryl/alkyl derivatives | Glucose Reduction | Compounds with cyclohexyl, ethyl, isopropyl groups | Lowered glucose in diabetic rats | jchemrev.com |
General Enzyme Inhibition Studies
Beyond their role in diabetes, imidazo[1,2-a]pyridine analogues have been identified as inhibitors of a diverse range of enzymes, highlighting their potential in treating various diseases, including bacterial infections and cognitive disorders.
In the field of antibacterial research, these compounds have been investigated as inhibitors of the VirB11 ATPase, a crucial component of the type IV secretion system in bacteria like Helicobacter pylori. ucl.ac.uknih.gov Virtual screening identified imidazo[1,2-a]pyrazine compounds as potential ATP mimics. ucl.ac.uk Subsequent synthesis and in vitro screening identified a lead compound with an IC_50 value of 7 µM, which was found to be a competitive inhibitor of ATP. ucl.ac.uk
In the context of tuberculosis, imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives have been profiled as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). nih.gov One study designed and synthesized thirty-four imidazo[1,2-a]pyridine amides and sulfonamides, with the most active compound, IPA-6 , showing an exceptionally low Minimum Inhibitory Concentration (MIC) of 0.05 μg/mL against M. tuberculosis. nih.gov
Furthermore, a series of imidazo[1,5-a]pyridine-based compounds were identified as inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP), an enzyme linked to cognitive function. diva-portal.org A high-throughput screening campaign led to the discovery of this new class of inhibitors, with the most potent compound displaying an IC_50 value of 1.0 µM. These inhibitors were found to act via a non-competitive mechanism. diva-portal.org
Table 3: General Enzyme Inhibition by Imidazo[1,2-a]pyridine Analogues
| Enzyme Target | Compound Class | Lead Compound/Series | Inhibitory Activity | Therapeutic Area | Reference |
|---|---|---|---|---|---|
| VirB11 ATPase (HP0525) | Imidazo[1,2-a]pyrazines | Compound 14 | IC_50 = 7 µM (Competitive) | Antibacterial | ucl.ac.uk |
| Enoyl Acyl Carrier Protein Reductase (InhA) | Imidazo[1,2-a]pyridine amides | IPA-6 | MIC = 0.05 µg/mL | Antituberculosis | nih.gov |
| Insulin-Regulated Aminopeptidase (IRAP) | Imidazo[1,5-a]pyridines | Undisclosed | IC_50 = 1.0 µM (Non-competitive) | Cognitive Disorders | diva-portal.org |
Research in Alzheimer's Disease Drug Development
The development of effective treatments for Alzheimer's disease (AD) is a major challenge, and multi-target-directed ligands are a promising strategy. Imidazo[1,2-a]pyridine derivatives have emerged as a scaffold for designing such agents. nih.gov
One key target in AD is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-β peptides. A series of N-cyclohexylimidazo[1,2-a]pyridin-3-amine derivatives containing a 1,2,3-triazole motif were designed and synthesized as potential multifunctional anti-Alzheimer's agents. nih.gov In vitro screening showed that these compounds exhibited moderate to potent inhibition of BACE1. Compounds 7f and 7g , which feature dichloro substitutions on a benzyl (B1604629) pendant, were the most active against BACE1, with IC_50 values of approximately 12 and 8.9 µM, respectively. nih.gov These compounds also showed inhibitory activity against butyrylcholinesterase (BuChE) and possessed antioxidant properties. nih.gov
Another approach involves targeting the 5-hydroxytryptamine4 receptor (5-HT4R), as partial agonists of this receptor may provide both symptomatic and disease-modifying benefits. nih.govresearchgate.net Researchers have designed and synthesized imidazo[1,5-a]pyridine (B1214698) derivatives as 5-HT4R partial agonists, leading to the discovery of a lead compound with potent and selective activity, good brain penetration, and efficacy in animal models of cognition. nih.gov
Additionally, imidazo[1,2-a]pyridine derivatives labeled with iodine-123 have shown potential as imaging agents for single-photon emission computed tomography (SPECT) to visualize amyloid pathology in the brains of AD patients. mdpi.com
Table 4: Activity of Imidazo[1,2-a]pyridine Analogues in Alzheimer's Disease Research
| Compound Series | Biological Target | Lead Compounds | Key Findings | Reference |
|---|---|---|---|---|
| N-cyclohexylimidazo[1,2-a]pyridin-3-amines | BACE1, BuChE | 7f, 7g | BACE1 IC_50 values of ~12 µM (7f) and 8.9 µM (7g). Also showed BuChE inhibition and antioxidant activity. | nih.gov |
| Imidazo[1,5-a]pyridines | 5-HT4 Receptor | 5a | Identified as a potent, selective, brain-penetrant 5-HT4R partial agonist. | nih.gov |
| Iodine-123 labeled derivatives | Amyloid Plaques | Not specified | Potential as SPECT imaging agents for amyloid pathology. | mdpi.com |
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation
Elucidation of Key Structural Elements for Biological Activity
The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is highly dependent on the nature and position of various substituents on the fused ring system. ontosight.ai The core imidazo[1,2-a]pyridine nucleus itself is a critical pharmacophore, with its nitrogen-containing heterocyclic structure being a key feature for interaction with biological targets. mdpi.combeilstein-journals.org
Several key structural elements have been identified as crucial for the biological activity of this class of compounds:
The Imidazo[1,2-a]pyridine Core: This fused bicyclic system is a fundamental component for activity. researchgate.net Its unique electronic and structural characteristics make it a valuable scaffold for designing ligands that can interact with a variety of biological receptors and enzymes. researchgate.net
Substituents at the C2 and C3 positions: The C2 and C3 positions of the imidazo[1,2-a]pyridine ring are frequently substituted to modulate biological activity. For instance, in a series of antitubercular agents, an N-benzylcarboxamide at the C3 position was found to be crucial for potent activity. rsc.org Modifications at the C2 position, such as the introduction of an ethyl group, have also been shown to significantly improve potency. rsc.org
Substituents on the Pyridine (B92270) Ring: Modifications on the pyridine portion of the scaffold, particularly at the C6 and C7 positions, play a significant role in determining efficacy. For example, in antitubercular compounds, a chloro group at the C6 position enhanced potency, suggesting the importance of steric factors. rsc.org Similarly, in a series of anticonvulsant agents, a 4-fluorophenyl substituent at the C2 position of the imidazo[1,2-a]pyridine ring was associated with potent activity. nih.gov
The Amine Moiety: For imidazo[1,2-a]pyridin-5-amine specifically, the 5-amino group is a key functional group that can participate in hydrogen bonding and other interactions with target proteins. The basicity and accessibility of this amine can be modulated by other substituents on the ring system.
Impact of Substituent Patterns and Stereochemistry on Efficacy and Selectivity
The specific pattern of substituents on the imidazo[1,2-a]pyridine scaffold has a profound impact on the efficacy and selectivity of the resulting compounds. ontosight.aiacs.org SAR studies have demonstrated that even minor changes in the substitution pattern can lead to significant differences in biological activity.
For instance, in the development of antitubercular agents, the introduction of a chloro group at the C6 position was found to be more beneficial for potency than a bromo group, highlighting the role of steric factors. rsc.org In another study on PI3Kα inhibitors, it was observed that alkylation of the amino group at the 4-position of a linked quinazoline (B50416) moiety generally decreased antiproliferative activity. mdpi.com
Stereochemistry also plays a critical role in the biological activity of imidazo[1,2-a]pyridine derivatives. The three-dimensional arrangement of atoms can significantly influence how a molecule binds to its target. For example, in the development of platelet-derived growth factor receptor (PDGFR) inhibitors, constrained secondary amines were incorporated to enhance selectivity. nih.gov Furthermore, the introduction of a fluorine-substituted piperidine (B6355638) led to a significant reduction in P-glycoprotein (Pgp) mediated efflux and improved bioavailability. nih.gov A recent study on the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines highlighted the importance of stereochemistry, with the different atropisomers exhibiting distinct configurational stabilities. nih.gov
The following table summarizes the impact of various substituents on the biological activity of imidazo[1,2-a]pyridine derivatives based on several research findings.
| Position | Substituent | Effect on Biological Activity | Reference |
| C2 | Ethyl | Increased antitubercular potency | rsc.org |
| C2 | 4-Fluorophenyl | Potent anticonvulsant activity | nih.gov |
| C3 | N-Benzylcarboxamide | Potent antitubercular activity | rsc.org |
| C6 | Chloro | Enhanced antitubercular potency | rsc.org |
| C6 | Bromo | Decreased antitubercular potency compared to chloro | rsc.org |
| C6 | Phenyl thioether | Dramatically improved in vivo anthelmintic potency | researchgate.net |
Analysis of Core Imidazo[1,2-a]pyridine Scaffold Modifications
Modifications to the core imidazo[1,2-a]pyridine scaffold itself have been explored to develop new therapeutic agents with improved properties. nih.gov These modifications often involve "scaffold hopping," where the imidazo[1,2-a]pyridine core is replaced with another heterocyclic system to identify molecules with similar or improved activity. nih.gov
One notable example is the development of pyrazolo[1,5-a]pyridines-3-carboxamides as antitubercular agents, which were designed as structural analogs of imidazo[1,2-a]pyridine-based compounds. nih.gov This scaffold hopping approach led to the identification of a highly potent anti-TB compound, TB47, which was equipotent to its imidazo[1,2-a]pyridine counterpart. rsc.org
Another strategy involves the fusion of additional rings to the imidazo[1,2-a]pyridine core to create more complex, polycyclic structures. These "π-expanded" imidazo[1,2-a]pyridines have been investigated for their optical properties and potential biological activities. rsc.org
Systematic modifications to avoid metabolism have also been a key area of research. For instance, to address the rapid metabolism of the imidazo[1,2-a]pyrimidine (B1208166) moiety by aldehyde oxidase (AO), researchers have explored altering the heterocycle or blocking the site of oxidation. researchgate.net
Establishment of Structure–Property Relationships (SPR) for Optimized Drug Candidates
In the development of antitubercular imidazo[1,2-a]pyridine amides, a good structure-property relationship was established to prioritize compounds for in vivo efficacy studies. rsc.org This involved evaluating metabolic stability in mouse and human liver microsomes. rsc.org Similarly, in the optimization of imidazo[1,2-a]pyridines for visceral leishmaniasis, researchers systematically modified the scaffold to improve aqueous solubility and the therapeutic index. acs.org
The introduction of fluorine atoms is a common strategy to enhance metabolic stability and modulate basicity. nih.gov In the development of PDGFR inhibitors, the addition of fluorine to a piperidine ring not only attenuated the basicity of a nearby amine but also enhanced metabolic stability. nih.gov
The following table provides examples of how structural modifications have influenced the properties of imidazo[1,2-a]pyridine derivatives.
| Structural Modification | Effect on Property | Reference |
| Introduction of fluorine-substituted piperidine | Reduced P-glycoprotein efflux, improved bioavailability | nih.gov |
| Addition of polar groups | In some cases, retained good antitubercular activity | nih.gov |
| Replacement of imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyridine | Retained potent antitubercular activity | rsc.orgnih.gov |
| Altering the heterocycle or blocking the reactive site | Reduced metabolism by aldehyde oxidase | researchgate.net |
Computational Chemistry and Molecular Modeling in Imidazo 1,2 a Pyridin 5 Amine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how potential drug molecules, such as those based on the imidazo[1,2-a]pyridine (B132010) framework, interact with biological targets like proteins.
Molecular docking studies on derivatives of the imidazo[1,2-a]pyridine scaffold have revealed promising interactions with various protein targets implicated in diseases ranging from viral infections to cancer.
hACE2 and Spike Protein: In the context of SARS-CoV-2, derivatives of the related imidazo[1,2-a]pyrimidine (B1208166) scaffold have been investigated as potential inhibitors of viral entry. nih.govnih.gov Molecular docking simulations showed that certain Schiff base derivatives exhibit strong binding affinities for both the human angiotensin-converting enzyme 2 (hACE2) receptor and the viral Spike protein. nih.govnih.gov For instance, a top-scoring compound demonstrated a binding affinity of -9.1 kcal/mol with hACE2 and -7.3 kcal/mol with the Spike protein. nih.govnih.gov These findings suggest that the imidazo[1,2-a]pyrimidine core can serve as a foundation for designing dual inhibitors that block the virus from entering human cells. nih.gov
ALDH1A3: Aldehyde dehydrogenase 1A3 (ALDH1A3) is a key enzyme in cancer stem cells, particularly in aggressive cancers like glioblastoma. acs.org Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this enzyme. acs.org Crystallographic and molecular docking studies revealed that these inhibitors bind within the enzyme's catalytic site. acs.org The binding is stabilized by interactions with specific amino acid residues, some of which are not conserved in other ALDH isoforms, providing a basis for selectivity. acs.org For example, one derivative, GA11 (PDB code: 6S6W), was shown to interact with eight amino acid residues in the ALDH1A3 binding site. acs.org Subsequent optimization led to compounds with submicromolar inhibitory activity against the target enzyme. nih.gov
VirB11 ATPase: The VirB11 ATPase HP0525 is a crucial component of the type IV secretion system in Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. nih.gov Virtual screening identified imidazo[1,2-a]pyrazine (B1224502) derivatives as potential inhibitors that mimic ATP. ucl.ac.ukucl.ac.uk Subsequent in vitro testing confirmed this inhibitory activity, with a lead compound showing competitive inhibition of ATP with an IC50 value of 7 µM. ucl.ac.uk Docking studies helped to understand the interactions within the ATP-binding site, guiding the design of second-generation inhibitors. nih.govucl.ac.uk
Table 1: Molecular Docking and Inhibition Data for Imidazo[1,2-a]pyridine Derivatives and Related Scaffolds
| Scaffold | Target Protein | Binding Affinity (kcal/mol) | IC50 Value | Key Interacting Residues |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine derivative | hACE2 | -9.1 nih.govnih.gov | Not reported | Not specified |
| Imidazo[1,2-a]pyrimidine derivative | SARS-CoV-2 Spike Protein | -7.3 nih.govnih.gov | Not reported | Not specified |
| Imidazo[1,2-a]pyridine derivative | ALDH1A3 | Not reported | Submicromolar nih.gov | Interacts with 8 residues acs.org |
| Imidazo[1,2-a]pyrazine derivative | VirB11 ATPase (HP0525) | Not reported | 7 µM ucl.ac.uk | Binds in ATP-binding site ucl.ac.uk |
Advanced Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the intrinsic properties of molecules, such as their electronic structure, stability, and reactivity. These methods are crucial for rationalizing experimental observations and guiding molecular design.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov For imidazo[1,2-a]pyridine and its derivatives, DFT calculations, often using the B3LYP level of theory, have been employed to optimize molecular geometries and determine global and local reactivity parameters. nih.govnih.govscirp.org These calculations help to understand the relationship between a molecule's structure and its reactivity, which is fundamental in drug design. nih.gov The stability and reactivity of these molecules are evaluated through parameters like total energy, chemical hardness, and electronic chemical potential. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the photophysical properties of molecules, as it can predict their behavior in electronically excited states. tandfonline.com For various imidazo[1,2-a]pyridine-based dyes, TD-DFT has been used to investigate properties related to fluorescence and excited-state intramolecular proton transfer (ESIPT). tandfonline.comresearchgate.net These studies help in fine-tuning the emission characteristics of these compounds by changing substituents or the solvent environment, which is critical for applications in fluorescent probes, sensors, and optoelectronic devices. tandfonline.com The calculations can predict absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions. nih.gov
Frontier Molecular Orbital (FMO) analysis is a key component of quantum chemical studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwiley.com The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wiley.com The energy gap between HOMO and LUMO (ΔEgap) is a critical parameter for determining molecular reactivity and stability. scirp.orgwiley.com In studies of imidazo[1,2-a]pyridine derivatives, FMO analysis has been used to understand their electronic charge mobility and predict their reactive nature. nih.gov For example, analysis of imidazo[1,2-a]pyridinyl-chalcones showed that the carbon atom C5 of the imidazo[1,2-a]pyridine nucleus was identified as a potential nucleophilic center. scirp.org
Table 2: Representative Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyridinyl-chalcone Derivatives (eV)
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |
|---|---|---|---|
| Chalc1 (Phenyl) | -5.799 | -2.135 | 3.664 |
| Chalc2 (4-Fluorophenyl) | -5.897 | -2.256 | 3.641 |
| Chalc3 (4-(Dimethylamino)phenyl) | -5.132 | -1.828 | 3.304 |
| Chalc4 (2,4-Dichlorophenyl) | -6.079 | -2.593 | 3.486 |
| Chalc5 (3,4-Dichlorophenyl) | -6.082 | -2.571 | 3.511 |
Data sourced from a DFT study on imidazo[1,2-a]pyridinyl-chalcones. scirp.org
Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the electrophilic and nucleophilic sites of a molecule. The MEP map displays the charge distribution, where red-colored regions indicate negative electrostatic potential (prone to electrophilic attack) and blue regions signify positive potential (prone to nucleophilic attack). researchgate.net For derivatives of imidazo[1,2-a]pyridine, MEP maps have revealed that the most negative potential is often located around nitrogen atoms of the imidazole (B134444) ring and oxygen atoms of any carbonyl or nitro substituents. nih.gov This information is vital for understanding intermolecular interactions, particularly hydrogen bonding, which plays a crucial role in how a ligand binds to a protein's active site.
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis
Computational methods are pivotal in understanding the nuanced electronic and structural properties of heterocyclic compounds. For the imidazo[1,2-a]pyridine scaffold, Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis provide profound insights into intramolecular and intermolecular interactions that govern molecular stability and reactivity.
QTAIM utilizes the topology of the electron density (ρ) to partition a molecule into atomic basins. amercrystalassn.org This method provides a quantum mechanical definition for atoms, chemical bonds, and molecular structure. amercrystalassn.org The analysis focuses on identifying bond critical points (BCPs), which are locations where the gradient of the electron density is zero. The properties at these BCPs, such as the electron density itself and its Laplacian (∇²ρ), reveal the nature of the chemical bonds. For instance, a negative Laplacian value typically indicates a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction, such as ionic bonds, hydrogen bonds, or van der Waals forces.
Complementing QTAIM, Reduced Density Gradient (RDG) analysis is a powerful technique for visualizing weak, non-covalent interactions (NCIs). nih.govresearchgate.net The RDG is a dimensionless quantity derived from the electron density and its first derivative. nih.gov By plotting the RDG against the sign of the second Hessian eigenvalue (λ₂) multiplied by the electron density, it is possible to distinguish different types of interactions in real space. nih.gov These interactions are typically color-coded on a 3D isosurface:
Blue: Indicates strong, attractive interactions like hydrogen bonds.
Green: Represents weak, delocalized interactions such as van der Waals forces. nih.gov
Red: Signifies repulsive, non-bonding interactions, often found in sterically crowded regions of a molecule. nih.gov
In studies on derivatives of the related imidazo[1,2-a]pyrimidine scaffold, QTAIM and RDG analyses have been instrumental. For example, in a series of imidazo[1,2-a]pyrimidine Schiff base derivatives, these methods were used to identify various intramolecular interactions, including van der Waals forces (H···H and N···H) and hydrogen bonds (O···H). nih.gov Similarly, research on zinc(II) coordination polymers incorporating imidazo[1,5-a]pyridine (B1214698) moieties used QTAIM and RDG to characterize and visualize the π-π stacking and C-H···N/O contacts that dictate the crystal packing. mdpi.com These computational tools allow researchers to build a detailed map of the non-covalent forces that stabilize the three-dimensional structures of these complex molecules, which is crucial for understanding their behavior in biological systems.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-Likeness Predictions
The journey of a potential therapeutic agent from discovery to clinical application is heavily influenced by its pharmacokinetic and safety profiles. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness predictions are essential computational screening tools used to assess the viability of compounds like imidazo[1,2-a]pyridine derivatives early in the drug discovery process. nih.gov These methods predict a compound's behavior in the body, helping to prioritize candidates with favorable properties and identify potential liabilities.
Drug-Likeness Evaluation Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. Several rule-based filters are employed, with Lipinski's Rule of Five being the most common. acs.org These rules establish general physicochemical thresholds for orally bioavailable drugs:
Molecular Weight (MW) ≤ 500 Da
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
Numerous computational studies on various imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have shown that they often comply with Lipinski's rules, indicating good potential for oral bioavailability. acs.orgnih.gov Other parameters like Topological Polar Surface Area (TPSA), a predictor of drug permeability, are also evaluated. A TPSA value under 140 Ų is generally considered favorable for cell permeability. mdpi.com
ADMET Predictions In silico models predict specific ADMET properties:
Absorption: Human Intestinal Absorption (HIA) is a key parameter. Many imidazo[1,2-a]pyridine derivatives are predicted to have a high rate of gastrointestinal absorption. nih.gov However, the core scaffold is also known to sometimes suffer from poor aqueous solubility, a challenge that can potentially be overcome through salt formation to improve ADME properties. nih.govacs.org
Distribution: Predictions assess whether a compound can cross biological barriers, such as the blood-brain barrier (BBB). This is crucial for drugs targeting the central nervous system but undesirable for peripherally acting drugs.
Metabolism: Models predict a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which can influence its half-life and potential for drug-drug interactions.
Excretion: This involves predicting the pathways through which the compound is eliminated from the body.
Toxicity: A critical component is the prediction of potential toxicities, such as carcinogenicity, mutagenicity (Ames test), and hepatotoxicity. In several studies, designed imidazo[1,2-a]pyridine derivatives were predicted to be non-carcinogenic and non-cytotoxic. nih.gov
The table below presents a typical set of in silico ADMET and drug-likeness predictions for a representative imidazo[1,2-a]pyridine derivative as found in the scientific literature.
| Parameter | Predicted Value | Guideline/Interpretation |
| Drug-Likeness | ||
| Molecular Weight (MW) | < 500 g/mol | Lipinski's Rule: ≤ 500 |
| LogP | < 5 | Lipinski's Rule: ≤ 5 |
| Hydrogen Bond Donors | ≤ 5 | Lipinski's Rule: ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 | Lipinski's Rule: ≤ 10 |
| Lipinski Violations | 0 | Good oral bioavailability likely |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Good cell permeability |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Well-absorbed from the gut |
| Aqueous Solubility | Low to Moderate | May require formulation strategies |
| Distribution | ||
| BBB Permeant | Variable | Dependent on specific substituents |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagen | Low risk of genetic damage |
| Carcinogenicity | Non-carcinogen | Low risk of causing cancer |
This table is a generalized representation based on data for various derivatives and does not represent the specific parent compound Imidazo[1,2-a]pyridin-5-amine.
These computational assessments are invaluable for guiding the design and optimization of new imidazo[1,2-a]pyridine analogues, allowing chemists to fine-tune structures to enhance their drug-like properties and minimize potential risks before committing to costly and time-consuming synthesis and experimental testing. wiley.commdpi.com
Advanced Screening and Evaluation Methodologies
High-Throughput Screening (HTS) and Library Development
High-throughput screening (HTS) serves as a critical starting point for identifying novel bioactive compounds from large chemical libraries. For the imidazo[1,2-a]pyridine (B132010) class, HTS campaigns have successfully identified initial "hit" compounds against a variety of biological targets. rsc.orgplos.org For instance, whole-cell phenotypic HTS of extensive compound libraries led to the discovery of imidazo[1,2-a]pyridine (IP) compounds as potent inhibitors of Mycobacterium tuberculosis and Mycobacterium bovis BCG. rsc.orgplos.org Similarly, HTS efforts against kinetoplastid parasites, the causative agents of diseases like leishmaniasis and Chagas disease, have also pinpointed imidazo[1,2-a]pyridine derivatives as promising starting points for drug discovery. nih.govresearchgate.net
Following the identification of an initial hit from HTS, the development of a focused compound library is a crucial next step. This involves the synthesis of a diverse set of analogs based on the hit structure to explore the structure-activity relationship (SAR). For the imidazo[1,2-a]pyridine scaffold, various synthetic strategies are employed to create these libraries. One common approach is the multicomponent reaction (MCR), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for the rapid generation of diverse derivatives. rsc.orgbeilstein-journals.org Another method involves the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides, enabling the efficient production of a library of compounds for parallel screening. acs.org These libraries often vary substituents at different positions (e.g., 2, 3, 5, 6, 7, and 8) of the imidazo[1,2-a]pyridine core to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For example, a library of 3-amino-imidazo[1,2-a]-pyridines was synthesized to explore their potential as inhibitors of Mtb glutamine synthetase. rsc.org
Virtual High-Throughput Screening (vHTS) and Collaborative Screening Initiatives
Virtual high-throughput screening (vHTS) has emerged as a powerful computational tool to complement experimental HTS. By using computer models, vHTS can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. This approach was instrumental in identifying a novel class of 5-lipoxygenase (5-LO) inhibitors based on the imidazo[1,2-a]pyridine scaffold. nih.gov In another example, vHTS of the Helicobacter pylori VirB11 ATPase identified imidazo[1,2-a]pyrazine (B1224502) compounds, which are structurally related to imidazo[1,2-a]pyridines, as potential inhibitors. ucl.ac.uk
Collaborative screening initiatives have also proven to be highly effective in advancing the development of imidazo[1,2-a]pyridine-based compounds. These pre-competitive collaborations allow for the pooling of resources and expertise from multiple pharmaceutical companies and research institutions. A notable example is the in silico probing of five proprietary pharmaceutical company libraries to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govrsc.org This collaborative virtual screening enabled the rapid expansion of the chemical series, leading to improved antiparasitic activity and a better understanding of the pharmacophore. nih.govrsc.org Such initiatives maximize the richness of the SAR explored and increase the chances of identifying novel chemotypes with improved therapeutic potential. researchgate.net
Determination of Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's potency, particularly for antimicrobial agents. It is defined as the lowest concentration of a compound that prevents the visible growth of a microorganism. For imidazo[1,2-a]pyridine derivatives, MIC values are determined against a range of pathogens to assess their antimicrobial spectrum and potency.
For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and evaluated against Mycobacterium tuberculosis H37Rv. Several of these compounds demonstrated exceptional potency with MIC values in the nanomolar range. nih.gov In another study, imidazo[1,2-a]pyridine inhibitors demonstrated MICs ranging from 0.03 to 5 µM against a panel of M. tuberculosis strains. plos.org The determination of MIC is often carried out using standardized broth microdilution methods, where various concentrations of the test compounds are incubated with the target microorganism. mdpi.com
Table 1: Examples of Minimum Inhibitory Concentrations (MIC) for Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Organism | MIC Range (µM) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | ≤0.006 to >20 | nih.gov |
| Imidazo[1,2-a]pyridine inhibitors | M. tuberculosis strains | 0.03 to 5 | plos.org |
| Imidazo[1,2-a]pyridine-chalcone conjugates | T. cruzi | 8.5 | uantwerpen.be |
| Imidazo[1,2-a]pyridine-chalcone conjugates | T. b. brucei | 1.35 | uantwerpen.be |
| Imidazo[1,2-a]pyridine peptidomimetics | B. subtilis | 125 mg/L | beilstein-journals.org |
Cell-Based Assays and In Vitro Efficacy Evaluation
Cell-based assays are crucial for evaluating the biological activity of imidazo[1,2-a]pyridine derivatives in a more physiologically relevant context. These assays can measure a compound's effect on cellular processes such as proliferation, viability, and signaling pathways. For anticancer applications, the antiproliferative activity of these compounds is often assessed using the MTT assay in various cancer cell lines. rsc.orgbohrium.com For example, novel 2-phenyl-imidazo[1,2-a]pyridine analogs have been reported to act as anti-proliferative agents by inhibiting tubulin polymerization. researchgate.net
In the context of infectious diseases, cell-based assays are used to determine the efficacy of compounds against intracellular pathogens. For example, the activity of imidazo[1,2-a]pyridine derivatives against Leishmania donovani has been confirmed in an intracellular infection assay using THP1 host cells. researchgate.net Similarly, the efficacy against Trypanosoma cruzi has been validated in an intracellular infection assay using U2OS host cells. researchgate.net Other cell-based functional assays, such as the B cell FLIPR assay, have been used to determine the effect of imidazo[1,2-a]pyridine derivatives on intracellular calcium signaling in response to stimuli. google.com
Table 2: Examples of In Vitro Efficacy of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Assay Type | Cell Line | Measured Effect | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-oxadiazole hybrid | Anticancer | A549 (Lung Cancer) | IC50 = 2.8 ± 0.02 μM | researchgate.net |
| N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine | 5-LO inhibition | Intact cells | IC50 = 0.16 μM | nih.gov |
| Imidazo[1,2-a]pyridine-chalcone conjugate (7f) | Anti-trypanosomal | T. cruzi | IC50 = 8.5 μM | uantwerpen.be |
| Imidazo[1,2-a]pyridine derivative (I-11) | Anticancer | NCI-H358 (KRAS G12C mutant) | Potent anticancer agent | rsc.org |
| Imidazo[1,2-a]pyridine derivative (MIA) | Anti-inflammatory | MDA-MB-231, SKOV3 | Reduced cytokine levels | nih.gov |
Metabolic Stability and Pharmacokinetic Profiling Studies (e.g., using Liver Microsomes)
These studies have shown that the imidazo[1,2-a]pyrimidine (B1208166) moiety, a related scaffold, can be rapidly metabolized by aldehyde oxidase (AO). acs.org This has led to medicinal chemistry strategies aimed at modifying the structure to avoid AO-mediated oxidation. acs.org In some instances, the introduction of a fluorine atom has been shown to enhance metabolic stability. nih.gov The in vivo pharmacokinetics of promising imidazo[1,2-a]pyridine derivatives are often evaluated in rodent models to determine parameters such as oral bioavailability, plasma clearance, and half-life. rsc.orgnih.gov
Table 3: Examples of Metabolic Stability and Pharmacokinetic Data for Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Species | Matrix | Finding | Reference |
|---|---|---|---|---|
| 2-ethyl-6-chloro imidazo[1,2-a]pyridine derivative | Human, Mouse | Liver Microsomes | Good stability (t1/2: 83 min human, 63 min mouse) | rsc.org |
| Imidazo[1,2-a]pyridine-3-carboxamide (Compound 13) | Mouse | In vivo | Evaluated for PO and IV pharmacokinetics | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamide (Compound 18) | Mouse | In vivo | Significantly enhanced pharmacokinetics | nih.gov |
| Imidazo[1,2-a]pyridine ether (Compound 4) | Mouse | In vivo | Promising PK profile (t1/2: 13.2 h, Bioavailability: 31.1%) | rsc.org |
| 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivative (L19) | Rat | Liver Microsomes | Remarkable metabolic stability (t1/2: 50.2 min) | researchgate.net |
Future Directions and Translational Research Perspectives for Imidazo 1,2 a Pyridin 5 Amine
Rational Design and Optimization Strategies for Enhanced Potency and Selectivity
The development of potent and selective therapeutic agents based on the imidazo[1,2-a]pyridine (B132010) scaffold heavily relies on rational design and optimization strategies. A key approach involves detailed structure-activity relationship (SAR) studies, which systematically modify the core structure to understand how different substituents affect biological activity. acs.orgrsc.org
For instance, in the pursuit of novel inhibitors of the platelet-derived growth factor receptor (PDGFR), a known target in cancer and fibrosis, researchers have utilized in silico homology modeling to guide medicinal chemistry efforts. nih.gov This computational approach, combined with SAR exploration, led to the incorporation of a constrained secondary amine to improve selectivity. Further refinements, such as the integration of a fluorine-substituted piperidine (B6355638), significantly reduced P-glycoprotein (Pgp) mediated efflux, thereby enhancing bioavailability. nih.gov
Another strategy involves the synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives for high-throughput screening. nih.gov Techniques like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction allow for the efficient, one-pot synthesis of a wide range of analogs from readily available starting materials like 2-aminopyridines, aldehydes, and isocyanides. acs.orgacs.org This method facilitates the exploration of a broad chemical space to identify initial hits for further optimization.
Table 1: Examples of Rational Design Strategies for Imidazo[1,2-a]pyridine Derivatives
| Strategy | Target/Application | Key Findings |
| In Silico Modeling & SAR | PDGFR Inhibition | Incorporation of a constrained secondary amine enhanced selectivity, and a fluoro-piperidine improved bioavailability by reducing Pgp efflux. nih.gov |
| Structure-Activity Relationship (SAR) | Antiviral (HCMV, VZV) | Thioether side chains at the 3-position showed significant activity. acs.org |
| Scaffold Hopping & SAR | Antituberculosis | Development of imidazo[1,2-a]pyridine-3-carboxamides has yielded potent agents against drug-resistant TB strains. rsc.orgbio-conferences.org |
Development of Novel Therapeutic Agents Addressing Unmet Medical Needs
The broad spectrum of biological activities associated with the imidazo[1,2-a]pyridine scaffold makes it a promising platform for developing new drugs for diseases with limited treatment options. nih.govresearchgate.net
One of the most significant areas of research is in the field of infectious diseases, particularly tuberculosis (TB). Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. rsc.org For example, imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly promising class of antimycobacterial agents. bio-conferences.orgbohrium.com
In virology, derivatives of imidazo[1,2-a]pyridine bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). acs.org The development of these compounds could lead to new antiviral therapies.
Furthermore, the imidazo[1,2-a]pyridine core is being investigated for its potential in treating parasitic diseases like leishmaniasis, as well as for its anticonvulsant and antidiabetic properties. nih.gov The ability to generate large chemical libraries of these compounds facilitates their screening against a wide range of biological targets, increasing the likelihood of discovering novel therapeutic agents. nih.gov
Exploration of Imidazo[1,2-a]pyridine in Materials Science and Optoelectronic Applications
Beyond its therapeutic applications, the unique photophysical properties of the imidazo[1,2-a]pyridine scaffold have garnered interest in the field of materials science. bio-conferences.orgchemrxiv.org These compounds often exhibit strong fluorescence with high quantum yields and large Stokes shifts, which are desirable characteristics for various optoelectronic applications. mdpi.com
The versatility of the imidazo[1,2-a]pyridine structure allows for fine-tuning of its electronic and optical properties through chemical modification. This makes it a valuable building block for the design of novel organic materials. Potential applications include their use as emitters in organic light-emitting diodes (OLEDs), components of dispersed dyes, and in other areas of organometallic chemistry. bio-conferences.orgchemrxiv.org The ability to synthesize a wide array of derivatives through efficient methods like copper-catalyzed multicomponent reactions further enhances their potential in creating new materials with tailored properties. bio-conferences.org
Development of Bioimaging Agents, Fluorescent Probes, and Chemosensors
The inherent fluorescence of many imidazo[1,2-a]pyridine derivatives makes them excellent candidates for the development of bioimaging agents, fluorescent probes, and chemosensors. researchgate.netmdpi.com These tools are crucial for visualizing and understanding complex biological processes at the molecular level.
The luminescent properties of these compounds, including their stability and large Stokes shifts, are particularly advantageous for bioimaging applications. mdpi.com Researchers are actively exploring the synthesis of novel imidazo[1,2-a]pyridine-based probes that can selectively bind to and report on the presence of specific biomolecules or changes in the cellular environment.
For example, the development of imidazo[1,2-a]pyridine-3-amines through multicomponent reactions has yielded compounds with interesting fluorescence and solvatochromism, which are being studied for their bioimaging potential. mdpi.com The ability to attach various functional groups to the imidazo[1,2-a]pyridine core allows for the design of probes that can target specific cellular components or respond to particular analytes, making them powerful tools for diagnostics and biomedical research.
Strategies to Overcome Drug Resistance Mechanisms in Pathogens
The emergence of drug-resistant pathogens is a major global health threat. The imidazo[1,2-a]pyridine scaffold offers a promising starting point for the development of new antimicrobial agents that can circumvent existing resistance mechanisms. rsc.org
A key strategy involves identifying novel cellular targets in pathogens that are not affected by current drugs. For example, some imidazo[1,2-a]pyridine derivatives have been shown to be effective against MDR and XDR-TB, suggesting they may act on different pathways than conventional anti-TB drugs. rsc.orgbohrium.com
Another approach is to design compounds that can inhibit bacterial efflux pumps, which are a common mechanism of drug resistance. By blocking these pumps, the intracellular concentration of the antimicrobial agent can be increased, restoring its efficacy. The development of imidazo[1,2-a]pyrazine (B1224502) compounds as competitive inhibitors of ATP in bacterial systems like Helicobacter pylori's VirB11 ATPase is an example of targeting essential bacterial processes. ucl.ac.uk
Furthermore, the synthesis of hybrid molecules that combine the imidazo[1,2-a]pyridine scaffold with other pharmacophores is being explored as a strategy to create drugs with multiple modes of action, making it more difficult for pathogens to develop resistance.
Integration of Multidisciplinary Approaches in Drug Discovery (e.g., Genomics, Metabolomics)
The future of drug discovery with imidazo[1,2-a]pyridin-5-amine and its analogs will increasingly rely on the integration of multidisciplinary approaches. Combining traditional medicinal chemistry with modern "omics" technologies can accelerate the identification of novel drug targets and the development of more effective therapies.
Genomics can be used to identify genetic vulnerabilities in pathogens or cancer cells that can be targeted by imidazo[1,2-a]pyridine-based compounds. By understanding the genetic basis of a disease, researchers can design drugs that are more specific and have fewer side effects.
Metabolomics, the study of small molecules involved in metabolism, can provide insights into the mechanism of action of a drug and help identify biomarkers to monitor its efficacy. For example, analyzing the metabolic changes in bacteria upon treatment with an imidazo[1,2-a]pyridine derivative can help elucidate its antibacterial mechanism.
The combination of in silico screening, high-throughput synthesis, and biological evaluation, along with these advanced "omics" technologies, will create a powerful platform for the discovery and development of the next generation of drugs based on the versatile imidazo[1,2-a]pyridine scaffold.
Q & A
Q. What are the most reliable synthetic routes for Imidazo[1,2-a]pyridin-5-amine?
Q. How is this compound characterized structurally?
Structural confirmation relies on NMR (1H, 13C) , FT-IR , and HRMS . For example:
- 1H NMR : Aromatic protons typically appear at δ 7.5–9.0 ppm, with NH2 signals around δ 5.0–6.0 ppm (exchangeable with D2O) .
- 13C NMR : The imidazo-pyridine core carbons resonate at 110–160 ppm, with specific shifts for substituents (e.g., nitrile at ~115 ppm) .
- HRMS : Molecular ion peaks (e.g., m/z 415.07641 for C17H13N5O8) confirm molecular formulae .
Advanced Research Questions
Q. How can discrepancies in spectral data for this compound derivatives be resolved?
Contradictions often arise from solvent effects , tautomerism , or impurity interference . For example:
- Tautomerism : The NH2 group may exhibit variable chemical shifts in DMSO vs. CDCl3 due to hydrogen bonding .
- Impurities : Byproducts from incomplete cyclization (e.g., unreacted isoxazolones) can obscure signals. Purification via recrystallization (ethanol/water) or column chromatography (SiO2, hexane/EtOAc) is critical .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration .
Q. What computational strategies optimize the synthesis of this compound derivatives?
Density Functional Theory (DFT) predicts reaction pathways and intermediates. For example:
- Mechanistic Insights : DFT studies on cyclization reactions reveal that the activation energy for imidazo-ring closure is ~25 kcal/mol, favoring microwave-assisted methods over thermal conditions .
- Substituent Effects : Electron-withdrawing groups (e.g., NO2) lower the energy barrier for nucleophilic substitution by 10–15% compared to electron-donating groups .
Q. How do structural modifications at the 2- and 3-positions influence biological activity?
Structure-Activity Relationship (SAR) studies show:
- 2-Position : Introduction of aryl groups (e.g., 4-nitrophenyl) enhances binding to mGlu5 receptors (IC50 < 50 nM) .
- 3-Position : Amino groups improve solubility but may reduce metabolic stability. Methyl or trifluoromethyl substitutions increase lipophilicity (logP > 2.5) and blood-brain barrier penetration .
- 5-Amine : The primary NH2 group is critical for hydrogen bonding with target enzymes (e.g., PDE3 inhibitors for cardiovascular applications) .
Q. What are emerging strategies for functionalizing this compound?
Recent advances include:
- Radical Reactions : Metal-free C–H functionalization using tert-butyl hydroperoxide (TBHP) under visible light, enabling C-3 alkylation or arylation .
- Photocatalysis : Ru(bpy)3<sup>2+</sup>-mediated cross-dehydrogenative coupling (CDC) for C-8 amidation (yields >75%) .
- Solid-Phase Synthesis : Polymer-bound 2-aminonicotinates react with α-haloketones for combinatorial library generation, achieving >90% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
